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Abstract
The amphiphysin protein family represents a group of critical scaffolding proteins implicated in

a variety of cellular processes, most notably clathrin-mediated endocytosis (CME). This

technical guide provides an in-depth analysis of the evolutionary conservation of the

amphiphysin family, detailing its structural domains, functional interactions, and distribution

across diverse species. By presenting quantitative data, detailed experimental methodologies,

and visual representations of key pathways, this document serves as a comprehensive

resource for researchers and professionals in drug development seeking to understand and

target amphiphysin-related processes. The high degree of conservation, particularly within the

N-terminal Bin/Amphiphysin/Rvs (BAR) and C-terminal SH3 domains, underscores the

fundamental importance of this protein family in eukaryotic biology and highlights its potential

as a therapeutic target.

Introduction
Amphiphysin was first identified as a brain-enriched protein associated with synaptic vesicles.

[1][2] Subsequent research has revealed a family of amphiphysin proteins characterized by a

conserved domain architecture, typically comprising an N-terminal BAR domain, a central

clathrin and adaptor binding (CLAP) domain, and a C-terminal Src homology 3 (SH3) domain.

[3][4] In mammals, there are two main isoforms, Amphiphysin 1 (AMPH1) and Amphiphysin
2 (BIN1), which can form heterodimers.[5] Orthologs of amphiphysin have been identified in a
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wide range of eukaryotic organisms, from yeast (Saccharomyces cerevisiae) to fruit flies

(Drosophila melanogaster) and nematodes (Caenorhabditis elegans), where they are known as

Rvs (Reduced Viability upon Starvation) proteins.[6][7][8]

The primary function of amphiphysin in the brain is the recruitment of dynamin to sites of

CME, a crucial process for synaptic vesicle recycling.[3][9] The BAR domain senses and

induces membrane curvature, while the SH3 domain interacts with the proline-rich domain of

dynamin.[3][10] The central CLAP domain facilitates interactions with clathrin and the AP2

adaptor complex.[3] Beyond the synapse, splice variants of amphiphysin, particularly of BIN1,

are expressed in other tissues like muscle, where they are involved in the formation and

stabilization of T-tubules.[4]

The remarkable conservation of the amphiphysin protein family across evolution points to its

indispensable role in fundamental cellular processes. This guide will explore this conservation

through quantitative sequence analysis, detailed examination of conserved domains, and a

review of the experimental approaches used to elucidate its function.

Quantitative Analysis of Amphiphysin Conservation
The evolutionary conservation of the amphiphysin protein family is evident at the level of

amino acid sequence identity and similarity. The following tables summarize the sequence

conservation of full-length amphiphysin and its key functional domains across representative

species.

Table 1: Full-Length Amphiphysin Protein Sequence Identity/Similarity (%)

Species Comparison % Identity % Similarity

Human vs. Mouse 78.5 80

Human vs. Drosophila ~40 ~52

Human vs. C. elegans ~30 ~45

Human vs. S. cerevisiae

(Rvs167)
~20.2 ~35
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Note: Values are approximate and can vary slightly depending on the specific isoforms and

alignment algorithms used. Data compiled from multiple sequence alignment analyses.[11][12]

Table 2: BAR Domain Sequence Identity/Similarity (%) Compared to Human Amphiphysin 1

Species % Identity % Similarity

Mouse ~95 ~98

Drosophila ~55 ~70

C. elegans ~45 ~60

S. cerevisiae (Rvs167) ~30 ~50

Note: The BAR domain is one of the most conserved regions of the amphiphysin protein. Data

compiled from multiple sequence alignment analyses.[13][14]

Table 3: SH3 Domain Sequence Identity/Similarity (%) Compared to Human Amphiphysin 1

Species % Identity % Similarity

Mouse ~98 ~99

Drosophila ~60 ~75

C. elegans ~50 ~65

S. cerevisiae (Rvs167) ~35 ~55

Note: The SH3 domain, crucial for protein-protein interactions, also shows a high degree of

conservation. Data compiled from multiple sequence alignment analyses.[15]

Key Conserved Domains and Their Functions
The functional conservation of the amphiphysin family is rooted in the high degree of

structural and sequence conservation within its key domains.

The BAR (Bin/Amphiphysin/Rvs) Domain
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The BAR domain is a hallmark of the amphiphysin family and is responsible for sensing and

inducing membrane curvature.[2][14] It forms a crescent-shaped dimer that preferentially binds

to negatively charged, curved membranes.[16] The concave face of the dimer interacts with the

lipid bilayer, promoting the formation of membrane tubules, a critical step in vesicle budding.

[17] The N-terminal region of some amphiphysins also contains an amphipathic helix (N-BAR)

that inserts into the lipid bilayer, further enhancing membrane curvature.[13]

The SH3 (Src Homology 3) Domain
The C-terminal SH3 domain is a protein-protein interaction module that mediates the

recruitment of other proteins to the site of endocytosis.[4] A primary binding partner of the

amphiphysin SH3 domain is the proline-rich domain (PRD) of the large GTPase dynamin.[10]

[18] This interaction is essential for the recruitment of dynamin to the necks of budding

vesicles, where it facilitates membrane fission. The amphiphysin SH3 domain has a specific

binding consensus sequence that distinguishes it from other SH3 domains, ensuring precise

protein-protein interactions.[10][19]

Signaling and Experimental Workflows
Clathrin-Mediated Endocytosis Pathway
Amphiphysin plays a central role in the late stages of clathrin-mediated endocytosis. The

following diagram illustrates the key interactions and events in this pathway.
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Clathrin-Mediated Endocytosis Pathway

This pathway begins with the binding of cargo to transmembrane receptors, which then recruit

the AP2 adaptor complex.[20][21] AP2, in turn, recruits clathrin, which assembles into a

polygonal lattice, inducing initial membrane curvature.[11] Amphiphysin is then recruited to

the neck of the budding vesicle, where its BAR domain further promotes membrane curvature.
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[3] Finally, the SH3 domain of amphiphysin recruits dynamin, which oligomerizes and uses the

energy from GTP hydrolysis to constrict and sever the vesicle neck, releasing the clathrin-

coated vesicle into the cytoplasm.[22]

Experimental Workflow for Studying Evolutionary
Conservation
Investigating the evolutionary conservation of a protein family like amphiphysin typically

involves a combination of computational and experimental approaches.

In Silico Analysis Experimental Validation

Sequence Identification
(e.g., BLAST)

Multiple Sequence Alignment
(e.g., Clustal Omega)

Phylogenetic Tree Construction
(e.g., MEGA)

Conserved Domain Analysis
(e.g., Pfam, SMART)

Functional Complementation
(e.g., in yeast)

Co-Immunoprecipitation
(Protein-Protein Interaction)

Hypothesis Generation

In Vitro Membrane
Tubulation Assay

Click to download full resolution via product page

Workflow for Conservation Analysis

The in silico analysis begins with identifying homologous sequences in different species using

tools like BLAST.[3] These sequences are then aligned using multiple sequence alignment

programs such as Clustal Omega to identify conserved regions. Phylogenetic trees are

constructed from these alignments using software like MEGA to infer evolutionary relationships.

[1] Conserved domains are identified and analyzed using databases like Pfam and SMART.[1]

The hypotheses generated from this computational analysis are then tested experimentally. Co-

immunoprecipitation assays can validate conserved protein-protein interactions, while in vitro

membrane tubulation assays can confirm the conserved function of BAR domains.[5][17]

Functional complementation assays, for instance, by expressing a human amphiphysin in a

yeast Rvs mutant, can provide strong evidence for functional conservation.
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Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Amphiphysin-
Dynamin Interaction
This protocol describes the co-immunoprecipitation of endogenous amphiphysin and dynamin

from brain lysate.[6]

Materials:

Fresh brain tissue (e.g., rat or mouse)

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40,

with freshly added protease and phosphatase inhibitors.

Anti-Amphiphysin antibody (for immunoprecipitation)

Anti-Dynamin antibody (for Western blotting)

Normal IgG (as a negative control)

Protein A/G magnetic beads

SDS-PAGE gels and Western blotting reagents

Procedure:

Lysate Preparation: Homogenize brain tissue in ice-cold Co-IP Lysis/Wash Buffer. Incubate

on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at

4°C. Collect the supernatant (lysate).

Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1

hour at 4°C with gentle rotation. Remove the beads to reduce non-specific binding.

Immunoprecipitation: Add the anti-Amphiphysin antibody or normal IgG to the pre-cleared

lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1176556?utm_src=pdf-body
https://www.benchchem.com/product/b1176556?utm_src=pdf-body
https://www.research-collection.ethz.ch/bitstream/handle/20.500.11850/300436.1/1/eth-41575-01.pdf
https://www.benchchem.com/product/b1176556?utm_src=pdf-body
https://www.benchchem.com/product/b1176556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads to the lysate-

antibody mixture and incubate for an additional 1-2 hours at 4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to

elute the proteins.

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and

perform Western blotting using the anti-Dynamin antibody to detect the co-

immunoprecipitated dynamin.

In Vitro Liposome Tubulation Assay
This protocol describes how to assess the ability of purified amphiphysin protein to induce

membrane tubulation of liposomes.[15][17]

Materials:

Purified Amphiphysin protein (full-length or BAR domain)

Lipids (e.g., Folch fraction I or a defined lipid mixture such as DOPC/DOPS)

Liposome preparation buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

Extruder with polycarbonate filters (e.g., 100 nm pore size)

Carbon-coated copper grids for electron microscopy

Uranyl acetate solution (2%) for negative staining

Procedure:

Liposome Preparation: Dry the lipids under a stream of nitrogen gas to form a thin film.

Hydrate the lipid film in liposome preparation buffer to form multilamellar vesicles (MLVs).
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Extrusion: Subject the MLV suspension to several freeze-thaw cycles. Extrude the

suspension through a polycarbonate filter with a defined pore size (e.g., 100 nm) to generate

large unilamellar vesicles (LUVs).

Tubulation Reaction: Incubate the purified amphiphysin protein with the prepared liposomes

at room temperature for 15-30 minutes.

Sample Preparation for Electron Microscopy: Apply a small volume of the reaction mixture to

a glow-discharged carbon-coated copper grid.

Negative Staining: Wick away excess liquid and stain the grid with 2% uranyl acetate

solution.

Imaging: Allow the grid to air dry and visualize the liposomes and any resulting tubules using

a transmission electron microscope (TEM).

Conclusion and Future Directions
The amphiphysin protein family exhibits a remarkable degree of evolutionary conservation in

both its structure and function. The core features, including the membrane-bending BAR

domain and the dynamin-binding SH3 domain, are present in orthologs from yeast to humans,

highlighting their fundamental importance in eukaryotic cell biology. This conservation makes

the amphiphysin family an attractive subject for further research and a potential target for

therapeutic intervention in diseases where endocytic processes are dysregulated.

Future research should focus on further elucidating the specific roles of different amphiphysin
isoforms and their splice variants in various tissues and disease states. Understanding the

regulatory mechanisms that govern amphiphysin activity, such as phosphorylation, will also be

crucial. The development of specific inhibitors or modulators of amphiphysin-protein

interactions could offer novel therapeutic strategies for a range of diseases, including certain

cancers and neurological disorders. The detailed methodologies and data presented in this

guide provide a solid foundation for these future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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